molecular formula C12H7ClF2N2O B1674255 ICA-27243 CAS No. 325457-89-4

ICA-27243

Numéro de catalogue: B1674255
Numéro CAS: 325457-89-4
Poids moléculaire: 268.64 g/mol
Clé InChI: GDGUOCFTHNGPBK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(6-Chloropyridin-3-yl)-3,4-difluorobenzamide (ICA-27243) is a benzamide derivative recognized for its potent and selective activation of Kv7.2/7.3 (KCNQ2/Q3) potassium channels. These channels regulate neuronal excitability, making this compound a candidate for treating epilepsy and neuropathic pain. In preclinical studies, this compound demonstrated an EC50 of 0.38 μM and efficacy in rodent seizure models . However, repeated dosing revealed toxicity issues, halting its clinical development .

Propriétés

IUPAC Name

N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF2N2O/c13-11-4-2-8(6-16-11)17-12(18)7-1-3-9(14)10(15)5-7/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGUOCFTHNGPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CN=C(C=C2)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325457-89-4
Record name ICA-27243
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0325457894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ICA-27243
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VU7278D853
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Carbodiimide-Mediated Amide Coupling

The most widely documented laboratory method involves coupling 3,4-difluorobenzoic acid derivatives with 6-chloropyridin-3-amine using carbodiimide-based reagents. The reaction proceeds through activation of the carboxylic acid group followed by nucleophilic attack from the amine:

Key Reaction Parameters

Component Specification
Carboxylic Acid 3,4-Difluorobenzoic acid chloride
Amine 6-Chloropyridin-3-amine
Coupling Agent EDCl or DCC (1.2 eq)
Catalyst DMAP (0.1 eq)
Solvent Anhydrous DCM or THF
Temperature 0°C → RT (18-25°C)
Reaction Time 12-24 hours
Yield 68-75%

The mechanism involves initial formation of an O-acylisourea intermediate, which reacts with the amine to form the amide bond while releasing N,N'-dicyclohexylurea as a byproduct. Critical control points include strict anhydrous conditions and gradual temperature ramping to prevent premature decomposition of the active intermediate.

Phosphorus Oxychloride-Assisted Synthesis

An alternative approach adapted from benzamide synthesis literature employs phosphorus oxychloride (POCl₃) as the activating agent:

  • 3,4-Difluorobenzoic acid (1.0 eq) dissolved in THF/ethyl acetate (1:2 v/v)
  • POCl₃ (1.5 eq) added dropwise at 0-5°C
  • 6-Chloropyridin-3-amine (1.1 eq) introduced after 1 hour activation
  • Reaction maintained at 5°C for 4 hours followed by gradual warming to RT

This method achieves comparable yields (70-72%) while eliminating carbodiimide byproducts, though it requires careful pH control during workup.

Industrial Production Protocols

Scale-Up Considerations

Industrial synthesis (≥100 kg batches) modifies laboratory protocols for efficiency and safety:

Optimized Reaction Conditions

Parameter Laboratory Scale Industrial Scale
Reactor Type Round-bottom flask jacketed Pfaudler reactor
Temperature Control Ice bath Automated cooling jacket
Mixing Magnetic stirrer Turbine agitator (300 RPM)
Solvent Recovery Rotary evaporator Falling-film evaporator
Purification Column chromatography Recrystallization (EtOH/H₂O)

The scaled process achieves 82-85% yield through:

  • Precise stoichiometric control (amine:acid chloride = 1.05:1)
  • Continuous extraction using in-line liquid-liquid separators
  • Crystallization-driven purification with ethanol-water mixtures

Reaction Mechanism and Kinetic Analysis

Amide Bond Formation Dynamics

The rate-determining step involves nucleophilic attack on the activated carbonyl, with kinetics described by:

$$ \text{Rate} = k[RCONR'2][NH2Ar] $$

Where $$ k $$ depends on:

  • Electron-withdrawing effects of fluorine substituents ($$ \sigma_{meta} = +0.34 $$)
  • Steric hindrance from ortho-chloro group ($$ E_s = -0.97 $$)
  • Solvent polarity (dielectric constant ε > 4.8 preferred)

Competing Side Reactions

Dominant parasitic pathways include:

  • Hydrolysis
    $$ \text{RCOCl} + H_2O \rightarrow \text{RCOOH} + HCl $$
    Mitigated by maintaining H₂O < 50 ppm in reaction medium
  • Self-Condensation
    $$ 2 \text{RCOCl} + NH_3 \rightarrow \text{RCONHR} + 2 HCl $$
    Controlled through slow amine addition (0.5 mL/min/kg)

Purification and Characterization

Multistage Crystallization

Industrial batches employ fractional crystallization:

Crystallization Protocol

Stage Solvent System Temperature Purity Increase
1 Ethanol/water (3:1) 5°C 92% → 97%
2 Acetonitrile -20°C 97% → 99.5%

Analytical Characterization

Key Spectroscopic Data

Technique Characteristic Signal
¹H NMR (400 MHz, DMSO-d6) δ 8.82 (d, J=2.4 Hz, 1H, Py-H), 8.25 (dd, J=8.7, 2.4 Hz, 1H, Py-H)
¹³C NMR (101 MHz, DMSO-d6) δ 164.2 (C=O), 152.1 (C-F), 148.9 (C-Cl)
HRMS (ESI+) m/z 269.0254 [M+H]+ (calc. 269.0251)
HPLC (HILIC) t_R = 6.72 min, >99.5% purity

Challenges and Optimization Strategies

Halogen Compatibility Issues

The simultaneous presence of chlorine (σp = +0.23) and fluorine (σm = +0.34) substituents creates unique challenges:

  • Electronic Effects : Reduced nucleophilicity of pyridinyl amine (pKa ≈ 3.1 vs 4.7 for unsubstituted analog)
  • Steric Effects : Dihedral angle between aromatic rings limited to 42-47° for proper orbital overlap

Solvent System Optimization

Comparative solvent screening revealed:

Solvent Dielectric Constant Yield (%) Purity (%)
DCM 8.93 68 97
THF 7.52 72 98
EtOAc 6.02 65 96
Toluene 2.38 41 89

THF/EtOAc mixtures (1:3 v/v) provided optimal balance between solubility and reaction rate.

Emerging Methodologies

Continuous Flow Synthesis

Pilot-scale trials demonstrate advantages in:

  • Residence time reduction (24h → 45 min)
  • Improved thermal control (ΔT ±0.5°C vs ±5°C batch)
  • 15% increase in space-time yield

Enzymatic Coupling Approaches

Immobilized lipase (Candida antarctica) shows promise for:

  • Solvent-free conditions
  • 90% conversion at 40°C
  • Simplified workup

Analyse Des Réactions Chimiques

Mécanisme d'action

L'this compound exerce ses effets en activant sélectivement les canaux potassiques KCNQ2/Q3. Cette activation conduit à un déplacement hyperpolarisant de la dépendance en tension de l'activation des canaux, ce qui stabilise le potentiel membranaire neuronal et réduit l'excitabilité. Le composé se lie à un site spécifique sur le canal potassique, facilitant son ouverture et permettant aux ions potassium de s'écouler hors du neurone.

Applications De Recherche Scientifique

Anticonvulsant Properties

ICA-27243 has been identified as a potent activator of KCNQ2/Q3 potassium channels, which play a crucial role in regulating neuronal excitability. Research indicates that this compound effectively reduces seizure activity in various animal models:

  • KCNQ Channel Activation : In studies involving rodent models, this compound demonstrated significant anticonvulsant effects against maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizures. The effective doses (ED50) were reported to be 1.5 mg/kg for MES and 2.2 mg/kg for PTZ, showcasing its potential as an anti-epileptic drug .
  • Mechanism of Action : The compound works by hyperpolarizing neuronal membranes and decreasing excitability, which is beneficial in conditions characterized by excessive neuronal firing, such as epilepsy .

Neuromuscular Function Improvement

Recent studies have explored the use of this compound in treating neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). The compound's ability to modulate potassium channels has shown promise in preserving motor neuron function:

  • Motor Neuron Preservation : In experiments involving spinal cord organotypic cultures (SCOCs), treatment with this compound significantly improved the survival rate of motor neurons under excitotoxic conditions induced by glutamate. At a concentration of 10 μM, it preserved approximately 82% of motor neurons compared to control conditions .

Pain Management

The compound has also been investigated for its analgesic properties. Its selective action on KCNQ channels suggests potential applications in pain management:

  • Animal Models of Pain : this compound has been tested in various pain models, showing efficacy in reducing pain responses. Although specific data on pain management are less comprehensive than those for seizure control, the underlying mechanism related to neuronal excitability regulation supports its potential use .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound has provided insights into optimizing its pharmacological properties:

CompoundEC50 (μM)SelectivityToxicity Profile
This compound0.38KCNQ2/Q3Unacceptable upon repeated dosing
Alternative CompoundN/AKCNQ2/Q3Advanced to clinical trials

This table summarizes the findings related to this compound and its alternatives, emphasizing the need for further development due to toxicity concerns with repeated dosing .

Research and Development

Ongoing research continues to explore the broader implications of this compound in clinical settings:

  • Clinical Trials : Following promising preclinical results, alternative compounds derived from the SAR of this compound have advanced into phase 1 clinical trials, indicating a pathway toward therapeutic applications in humans .

Mécanisme D'action

ICA-27243 exerts its effects by selectively activating KCNQ2/Q3 potassium channels. This activation leads to a hyperpolarizing shift in the voltage dependence of channel activation, which stabilizes the neuronal membrane potential and reduces excitability. The compound binds to a specific site on the potassium channel, facilitating its opening and allowing potassium ions to flow out of the neuron .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

ICA-069673 (N-(2-Chloro-pyrimidin-5-yl)-3,4-difluoro-benzamide)

ICA-069673 is a pyrimidine-based analog of ICA-27243 designed to address toxicity concerns. Structural modifications include replacing the pyridine ring with a pyrimidine moiety. This change improved safety profiles, enabling progression to phase 1 clinical trials. While its EC50 is unspecified, its selectivity for Kv7.2/7.3 channels is retained, underscoring the role of halogenated aromatic rings in target binding .

Key Differences:
  • Substituent Position : Pyridine (this compound) vs. pyrimidine (ICA-069673) alters steric and electronic interactions.
  • Safety : ICA-069673’s reduced toxicity highlights the pyrimidine group’s metabolic advantages .

ML213 (N-Mesitylbicyclo[2.2.1]heptane-2-carboxamide)

ML213, a non-benzamide activator, selectively targets Kv7.4/7.5 channels in vascular smooth muscle. This contrast illustrates how scaffold diversity (benzamide vs. bicyclic carboxamide) dictates channel isoform specificity .

Diflubenzuron (N-[[(4-Chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide)

Diflubenzuron, a benzamide insect growth regulator, shares structural similarities but differs in application. Its aniline group substitution (4-chlorophenyl vs. 6-chloropyridin-3-yl in this compound) eliminates potassium channel activity, redirecting its use to agriculture. This comparison underscores the importance of the pyridine ring in neuronal targeting .

N-[3-(6-Ethoxy-3-pyridazinyl)phenyl]-3,4-difluorobenzamide

This compound features a pyridazine ring substituted with an ethoxy group. While structurally analogous to this compound, the pyridazine moiety likely alters binding kinetics or target specificity.

Structural-Activity Relationship (SAR) Analysis

The following table summarizes critical SAR insights:

Compound Core Structure Key Substituents EC50 (Kv7.2/7.3) Selectivity Clinical Stage
This compound Benzamide + pyridine 6-Cl-pyridin-3-yl, 3,4-diF 0.38 μM Kv7.2/7.3 > Kv7.4 (20-fold) Preclinical (halted)
ICA-069673 Benzamide + pyrimidine 2-Cl-pyrimidin-5-yl, 3,4-diF N/A Kv7.2/7.3 Phase 1
Diflubenzuron Benzamide + aniline 4-Cl-phenyl, 2,6-diF N/A Insect chitin synthesis Marketed (pesticide)

Research Findings and Challenges

  • Selectivity : this compound’s 20-fold preference for Kv7.2/7.3 over Kv7.4 highlights its neuronal specificity, whereas ML213’s smooth muscle selectivity arises from its distinct scaffold .
  • Toxicity : this compound’s toxicity may stem from off-target effects or metabolite formation, mitigated in ICA-069673 via pyrimidine substitution .
  • Structural Insights : Fluorine atoms on the benzamide enhance binding through electron-withdrawing effects, while chlorinated aromatic rings improve lipophilicity and target engagement .

Activité Biologique

N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide, also known as ICA-27243, is a selective modulator of KCNQ2/Q3 potassium channels. Its biological activity has been the subject of various studies, particularly regarding its potential therapeutic applications in neurological disorders such as epilepsy and amyotrophic lateral sclerosis (ALS).

This compound functions primarily as a potassium channel opener, specifically targeting the KCNQ2 and KCNQ3 channels. These channels play a crucial role in regulating neuronal excitability. By enhancing the activity of these channels, this compound can suppress excessive neuronal firing, which is often implicated in seizure disorders and other excitability-related conditions .

Pharmacological Profile

The compound has demonstrated significant potency in various preclinical models:

  • EC50 Value : The effective concentration for 50% activation (EC50) of this compound is reported to be 0.38 µM for KCNQ2/Q3 channels, indicating a strong affinity for these targets .
  • In Vivo Efficacy : In rodent models of epilepsy, this compound has shown the ability to suppress seizure-like activity effectively. In ex vivo hippocampal slice models, it was able to reversibly inhibit seizure activity at concentrations ranging from 1 to 10 µM .

Epilepsy Models

In studies involving animal models of epilepsy, this compound was found to significantly reduce seizure frequency and severity. For instance, in a study assessing the compound's effects on rodent models, it was shown that administration led to a marked decrease in seizure episodes compared to control groups .

Amyotrophic Lateral Sclerosis (ALS)

Recent research has explored the neuroprotective effects of this compound in ALS models. The compound was administered to SOD1 G93A transgenic mice, a common model for ALS. Results indicated that treatment with this compound preserved motor neuron survival under excitotoxic conditions and improved neuromuscular function:

Parameter Control This compound Treated
Motor Neuron Survival Rate (%)10082
Weight Maintenance (grams)DeclinedStable
Rotarod Performance (seconds)DeclinedImproved

In this study, treated mice exhibited delayed onset of motor impairment and maintained better performance on motor tasks compared to untreated controls .

Toxicity and Side Effects

Despite its efficacy, concerns regarding toxicity have been raised. In repeated dosing studies, some unacceptable toxicities were observed that hindered further development for certain applications. However, modifications to the chemical structure have led to derivatives with improved safety profiles .

Q & A

Q. What are the primary methodologies for synthesizing N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide and validating its structural integrity?

Synthesis typically involves coupling 3,4-difluorobenzoic acid derivatives with 6-chloropyridin-3-amine via amide bond formation, using reagents like EDCl/HOBt or CDI. Structural validation employs:

  • X-ray crystallography : Resolve bond angles and torsional strain using SHELX programs for refinement .
  • NMR spectroscopy : Confirm substitution patterns (e.g., fluorine positions via 19F^{19}\text{F}-NMR).
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight (C12_{12}H7_{7}ClF2_{2}N2_{2}O, theoretical MW: 280.05).

Q. How is N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide utilized in electrophysiological studies of potassium channels?

The compound (ICA-27243) selectively activates KCNQ2/Q3 (Kv7.2/Kv7.3) channels, critical for neuronal excitability. Key methodologies include:

  • Patch-clamp recordings : Assess current-voltage relationships in transfected HEK293 cells or primary neurons .
  • Dose-response curves : Determine EC50_{50} values (e.g., ~0.5 µM for KCNQ2/Q3 activation) .
  • Selectivity panels : Compare effects on homomeric Kv7.4/Kv7.5 channels to confirm isoform specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data across different KCNQ channel isoforms?

Discrepancies arise from heteromeric vs. homomeric channel compositions. Mitigation strategies include:

  • Co-expression systems : Use A7r5 vascular smooth muscle cells to study heteromeric Kv7.4/7.5 channels .
  • Pharmacological dissection : Pair this compound with isoform-specific inhibitors (e.g., XE991 for Kv7.2/7.3) to isolate contributions .
  • Mutagenesis studies : Identify critical residues (e.g., S5-S6 pore domains) influencing ligand binding .

Q. What experimental designs optimize pharmacokinetic profiling of this compound for in vivo seizure models?

Key considerations:

  • Dosing routes : Intraperitoneal (i.p.) administration at 10–30 mg/kg for consistent bioavailability .
  • Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation.
  • Blood-brain barrier (BBB) penetration : Measure brain/plasma ratios via LC-MS/MS post-administration .

Q. How can computational modeling guide structural optimization of this compound analogs?

Approaches include:

  • Molecular docking : Map interactions with Kv7.2 voltage-sensing domains (e.g., hydrogen bonding with Arg207) .
  • QSAR analysis : Correlate substituent electronegativity (e.g., fluorine at C3/C4) with activation potency .
  • ADMET prediction : Screen for hepatotoxicity risks using in silico tools (e.g., ProTox-II) .

Data Contradiction Analysis

Q. Why does this compound show weak activity on Kv7.3/heteromers despite strong Kv7.2/activation?

Hypotheses and validation methods:

  • Steric hindrance : Kv7.5’s larger S4 helix may block ligand access. Test via cryo-EM structural comparisons .
  • Allosteric modulation : Use Förster resonance energy transfer (FRET) to detect conformational changes in channel subunits .

Q. How to address variability in anticonvulsant efficacy across rodent models?

Factors to control:

  • Genetic background : Compare seizure thresholds in C57BL/6 vs. FVB/N mice.
  • Electrode placement : Standardize hippocampal vs. cortical EEG recordings in status epilepticus models .

Methodological Tables

Q. Table 1. Key Pharmacological Parameters of this compound

ParameterValueMethodReference
EC50_{50} (Kv7.2/7.3)0.5 µMWhole-cell patch-clamp
Brain/Plasma Ratio1.8 ± 0.3LC-MS/MS
Metabolic Half-life2.1 hours (mouse liver microsomes)CYP450 assay

Q. Table 2. Common Experimental Models for this compound

ModelApplicationOutcome MetricsReference
Maximal electroshock (MES)Anticonvulsant screeningSeizure latency, mortality
Kainic acid-induced SEStatus epilepticus rescueEEG spike frequency
A7r5 cell lineKv7.4/7.5 selectivity assayCurrent density (pA/pF)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ICA-27243
Reactant of Route 2
Reactant of Route 2
ICA-27243

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.